![molecular formula C15H29N3O2 B2661749 (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate CAS No. 1956370-76-5](/img/structure/B2661749.png)
(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate
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Overview
Description
“(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate” is a chemical compound with the CAS Number: 1956370-76-5. It has a molecular weight of 283.41 . The compound is a pale-yellow to yellow-brown solid at room temperature .
Molecular Structure Analysis
The compound has the IUPAC name tert-butyl ((1r,4r)-4- (piperazin-1-yl)cyclohexyl)carbamate . Its InChI Code is 1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19)/t12-,13- .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Compounds with tert-butyl, piperazine, and carbamate groups are frequently synthesized for their potential applications in medicinal chemistry and material science. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and characterized, showing the importance of precise synthetic strategies to obtain compounds with desired structural and chemical properties for further applications in biological studies (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis
The analysis of crystal structures of related compounds provides insights into their molecular conformation, stability, and potential for interactions in complex systems. For instance, the molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported, emphasizing the role of crystallography in understanding the physicochemical properties of novel synthetic compounds (Mamat et al., 2012).
Biological Evaluation
Derivatives of tert-butyl piperazine-carboxylates have been evaluated for their antibacterial, anthelmintic, and antifungal activities, demonstrating the relevance of these compounds in developing new therapeutic agents. For example, synthesis, characterization, and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were conducted, highlighting their moderate activity against specific microorganisms (Kulkarni et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning”. It has the hazard statement H302, which means it is harmful if swallowed . The precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .
properties
IUPAC Name |
tert-butyl N-(4-piperazin-1-ylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUEKPAMUWBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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